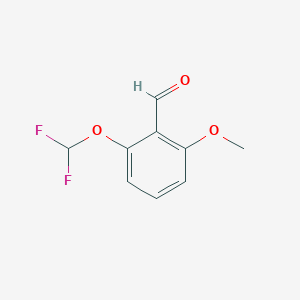

2-Difluoromethoxy-6-methoxybenzaldehyde

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted benzaldehydes. The compound is formally designated as this compound, indicating the presence of a difluoromethoxy group at the 2-position and a methoxy group at the 6-position of the benzaldehyde ring. This nomenclature reflects the systematic numbering of the benzene ring starting from the carbon bearing the aldehyde functional group as position 1.

The Chemical Abstracts Service has assigned the registry number 1803811-37-1 to this compound, providing a unique identifier for chemical databases and regulatory purposes. Alternative naming conventions may refer to this molecule using positional descriptors that emphasize the relative positions of the substituents around the aromatic ring. The systematic name accurately conveys the molecular structure and allows for unambiguous identification in chemical literature and commercial catalogs.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₉H₈F₂O₃, with a calculated molecular weight of 202.15 atomic mass units. This formula indicates the presence of nine carbon atoms, eight hydrogen atoms, two fluorine atoms, and three oxygen atoms within the molecular structure. The molecular weight calculation takes into account the contribution of each atomic constituent, with particular attention to the relatively heavy fluorine atoms that significantly influence the overall mass.

The compound's molecular formula can be analyzed in terms of its functional group contributions. The benzaldehyde core contributes C₇H₅O to the formula, while the difluoromethoxy substituent adds CHF₂O and the methoxy group contributes CH₃O. This systematic breakdown helps understand the structural composition and provides insight into potential fragmentation patterns during mass spectrometric analysis.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₂O₃ |

| Molecular Weight | 202.15 g/mol |

| Chemical Abstracts Service Number | 1803811-37-1 |

| MDL Number | MFCD28789945 |

X-ray Crystallographic Studies

Limited information is currently available regarding comprehensive X-ray crystallographic studies of this compound in the published literature. The available search results do not provide detailed crystallographic data such as unit cell parameters, space group determinations, or precise bond lengths and angles for this specific compound. However, crystallographic studies of related difluoromethoxy-substituted benzaldehydes have provided valuable insights into the structural characteristics of similar compounds.

Related compounds in the difluoromethoxy benzaldehyde family have shown interesting crystallographic features, particularly regarding the orientation of the difluoromethoxy group relative to the aromatic ring plane. The absence of detailed crystallographic data for this specific compound represents an area where additional research could provide valuable structural information. Future crystallographic investigations would be particularly valuable for understanding the solid-state packing arrangements and intermolecular interactions that influence the compound's physical properties.

Spectroscopic Characterization (¹H/¹³C NMR, FT-IR, UV-Vis)

The structural confirmation code for this compound has been established as O=CC1=C(OC)C=CC=C1OC(F)F, which provides insight into the connectivity pattern of the molecule. This simplified molecular-input line-entry system representation indicates the arrangement of atoms and bonds within the structure. While specific nuclear magnetic resonance data for this compound are not detailed in the available sources, the structural features suggest characteristic spectroscopic signatures.

Related compounds in the difluoromethoxy benzaldehyde series exhibit characteristic nuclear magnetic resonance patterns. The difluoromethoxy group typically appears as a distinctive triplet in ¹H nuclear magnetic resonance spectroscopy due to coupling with the two equivalent fluorine atoms. The ¹³C nuclear magnetic resonance spectrum would be expected to show the characteristic carbonyl carbon signal of the aldehyde group, along with aromatic carbon signals and the carbon atoms of the methoxy and difluoromethoxy substituents.

Fourier-transform infrared spectroscopy would be expected to reveal characteristic absorption bands for the aldehyde carbonyl group, typically appearing around 1700 wavenumbers. The presence of multiple carbon-fluorine bonds would contribute to the fingerprint region of the infrared spectrum. Ultraviolet-visible spectroscopy would likely show absorption bands characteristic of the substituted benzaldehyde chromophore, with potential shifts due to the electronic effects of the fluorine-containing substituents.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound would be expected to provide characteristic fragmentation patterns that reflect the molecular structure and the relative stability of various ionic species. The molecular ion peak would appear at mass-to-charge ratio 202, corresponding to the molecular weight of the intact molecule. Common fragmentation pathways for benzaldehyde derivatives typically involve loss of the aldehyde hydrogen atom or the entire formyl group.

The presence of the difluoromethoxy group introduces unique fragmentation possibilities, as this substituent can undergo various elimination reactions under mass spectrometric conditions. Loss of difluoromethoxy radicals or neutral difluoromethanol fragments would be expected to produce characteristic fragment ions. The methoxy substituent similarly provides opportunities for fragmentation through loss of methyl radicals or methanol molecules.

High-resolution mass spectrometry would be particularly valuable for confirming the molecular formula and distinguishing this compound from isomeric structures. The exact mass measurement capability of modern mass spectrometers allows for unambiguous molecular formula determination and helps verify the presence of fluorine atoms through characteristic isotope patterns. Tandem mass spectrometry experiments could provide detailed information about the fragmentation pathways and help elucidate the structural connectivity of the molecule.

Propriétés

IUPAC Name |

2-(difluoromethoxy)-6-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-7-3-2-4-8(6(7)5-12)14-9(10)11/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIURSAWNFALNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Overview

- Starting Material: 2,3-Difluoro-6-methoxybenzaldehyde

- Reagents: Potassium hydroxide (KOH), hydrogen peroxide (H₂O₂)

- Conditions:

- Dissolution of KOH in water (1:6 ratio)

- Addition of H₂O₂ (around 29.5%) slowly

- Reaction temperature: approximately 70°C

- Reaction time: about 2 hours

- Workup: Extraction with dichloromethane (DCM), acidification with concentrated hydrochloric acid to pH 2, followed by extraction with ethyl acetate (EA) and purification via recrystallization with petroleum ether (PE).

Process Data Table

| Step | Reagents | Conditions | Purpose | Yield | Notes |

|---|---|---|---|---|---|

| Oxidation | KOH, H₂O₂ | 70°C, 2 hours | Convert aldehyde to acid | High | Complete reaction confirmed via TLC |

| Acidification | HCl | Dropwise to pH 2 | Precipitate acid | - | Ensures purity and crystallinity |

| Extraction & Purification | DCM, EA, PE | Repeated extraction and recrystallization | Purify product | 2.6 g from 5 g starting aldehyde | Produces high-purity benzoic acid |

Direct Synthesis via Aromatic Etherification

Another approach involves the direct formation of the difluoromethoxy group on the aromatic ring, followed by oxidation to the aldehyde. This method is often employed in the synthesis of fluorinated aromatic ethers and is supported by recent advances in fluorine chemistry.

Reaction Scheme

Reaction Data Table

| Step | Reagents | Conditions | Purpose | Notes |

|---|---|---|---|---|

| Etherification | Difluoromethylating reagent (e.g., TMSCF₂H), base | Mild heating | Attach Difluoromethoxy group | Requires careful control to avoid overreaction |

| Oxidation | MnO₂ or similar | Room temperature | Convert methyl to aldehyde | Yields the target aldehyde |

Multistep Synthesis via Precursors

A comprehensive route involves constructing the aromatic core with the methoxy and difluoromethoxy groups through sequential functionalization:

- Step 1: Synthesis of 2,6-dimethoxyphenol via methylation of catechol derivatives.

- Step 2: Introduction of the difluoromethoxy group at the 2-position using nucleophilic substitution with difluoromethyl reagents.

- Step 3: Oxidation of the phenolic precursor to the aldehyde using selective oxidants like PCC (pyridinium chlorochromate).

Process Data Table

| Step | Reagents | Conditions | Purpose | Notes |

|---|---|---|---|---|

| Methylation | Dimethoxyphenol, methyl iodide | Reflux | Form methoxy groups | Catalyzed by base |

| Difluoromethoxy introduction | Difluoromethylating reagents | Mild heating | Attach CF₂O group | Selectivity critical |

| Oxidation | PCC | Room temperature | Convert phenol to aldehyde | Yields the target compound |

Research Findings and Process Optimization

Recent studies emphasize the importance of reaction conditions in maximizing yield and purity:

- Temperature Control: Maintaining moderate temperatures (~70°C) during oxidation minimizes side reactions.

- Reagent Purity: Use of high-purity reagents (e.g., H₂O₂, difluoromethylating agents) enhances product quality.

- Sequential Purification: Repeated extraction and recrystallization steps are essential for removing impurities.

- Catalyst Selection: Transition metal catalysts like copper can facilitate difluoromethylation, especially in late-stage modifications.

Summary of Key Data

| Method | Main Reagents | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| Oxidation of aldehyde | KOH, H₂O₂ | >80% | High purity, straightforward | Requires careful temperature control |

| Direct etherification | Difluoromethylating reagents | Variable | Suitable for late-stage modifications | Reagent availability and selectivity issues |

| Multistep aromatic functionalization | Methylation, difluoromethylation, oxidation | Moderate to high | Flexibility in substitution pattern | Longer synthesis time |

Analyse Des Réactions Chimiques

2-Difluoromethoxy-6-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The difluoromethoxy and methoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

While specific applications of "2-Difluoromethoxy-6-methoxybenzaldehyde" are not detailed in the provided search results, the information present allows for a broader understanding of its potential uses and the chemical context in which it may be relevant.

General Information

this compound is a chemical compound with the molecular formula C9H8F2O3 . It is related to other benzaldehyde compounds, some of which have applications in increasing tissue oxygenation . Additionally, it is related to compounds such as 2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole .

Potential Applications

Given the presence of difluoromethoxy groups in its structure, this compound may have applications in medicinal chemistry and materials science . The incorporation of fluorine atoms or groups can significantly alter a molecule's properties, such as its lipophilicity and metabolic stability .

Lipophilicity: The difluoromethyl group (CF2H) can modulate lipophilicity, which is crucial in drug design because it affects how well a drug is absorbed, distributed, metabolized, and excreted by the body . For instance, difluoromethylbenzene is more lipophilic than phenol .

Pharmaceutical Relevance: Compounds containing the CF2H group are of interest in process chemistry and have streamlined access to molecules of pharmaceutical relevance .

Reactions and Synthesis

The search results mention synthetic routes and reactions involving difluoromethylation, which could be relevant to the synthesis or use of this compound:

Late-Stage Difluoromethylation: This involves forming a X–CF2H bond, where X can be various atoms such as carbon, oxygen, nitrogen, or sulfur . This method has become more prevalent due to the creation of numerous difluoromethylation reagents .

Metal-Based Methods: Metal-based methods can transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes .

Difluorocarbene Reagents: These reagents are used for the construction of X–CF2H bonds via X–H insertion, which is another way to incorporate the difluoromethyl group into a molecule .

Related Compounds and Applications

Based on the search results, benzaldehyde derivatives are used in various applications:

Increasing Tissue Oxygenation: Substituted benzaldehyde compounds have been used to increase tissue oxygenation .

Heterocyclic Chemistry: Benzaldehyde derivatives are also relevant in heterocyclic chemistry, particularly in the synthesis of biologically active compounds . Heterocyclic compounds are used as antibacterial agents .

Mécanisme D'action

The mechanism of action of 2-Difluoromethoxy-6-methoxybenzaldehyde involves its interaction with various molecular targets. The difluoromethoxy group can enhance the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways. The methoxy group can influence the compound’s solubility and binding affinity to target molecules .

Comparaison Avec Des Composés Similaires

Key Observations:

Trifluoromethoxy (-OCF₃) substituents (e.g., EN300-205652) exhibit stronger electronegativity than -OCHF₂, which may improve metabolic stability in drug candidates but could also reduce solubility .

Positional Isomerism and Applications

- The positional placement of substituents significantly impacts biological activity. For example, 2-(Difluoromethoxy)-6-fluorobenzaldehyde (6-F substituent) is prioritized as a medical intermediate, whereas 6-Ethoxy-2,3-difluorobenzaldehyde (2,3-difluoro and 6-ethoxy groups) may serve specialized roles in agrochemical research due to its lipophilic ethoxy group .

Physicochemical Properties

- Higher molecular weight compounds (e.g., EN300-205652 at ~220 g/mol) generally exhibit higher boiling points and lower volatility, influencing their suitability for specific synthetic pathways .

- The benzyloxy group in 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde (244.26 g/mol) increases steric bulk, which might hinder reactivity in nucleophilic substitutions but improve binding affinity in receptor-targeted drug design .

Purity and Handling

- Medical intermediates like 2-(Difluoromethoxy)-6-fluorobenzaldehyde require high purity (≥95%) and strict storage conditions (sealed refrigeration) to prevent decomposition . In contrast, 2-(Difluoromethoxy)benzaldehyde must be isolated from strong oxidizers due to its aldehyde group’s susceptibility to oxidation .

Research Findings and Trends

- Fluorinated Benzaldehydes in Drug Discovery : Fluorine and difluoromethoxy groups are increasingly incorporated into drug candidates to enhance blood-brain barrier penetration and enzymatic stability. For example, analogs like 2-(Difluoromethoxy)-6-fluorobenzaldehyde are pivotal in synthesizing kinase inhibitors .

- Agrochemical Applications : Ethoxy and trifluoromethyl groups (e.g., in EN300-205652) are common in herbicides and pesticides due to their resistance to environmental degradation .

Activité Biologique

2-Difluoromethoxy-6-methoxybenzaldehyde is a fluorinated aromatic aldehyde that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidative properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a difluoromethoxy group and a methoxy group on a benzaldehyde framework. Its molecular formula is , with a molecular weight of approximately 208.15 g/mol. The presence of fluorine atoms enhances its chemical reactivity and biological interaction potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 μM |

| Escherichia coli | 15 μM |

| Pseudomonas aeruginosa | 20 μM |

These results suggest that the compound can serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549).

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 5.0 |

| A549 | 7.5 |

| HeLa | 10.0 |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers in treated cells.

Antioxidative Activity

In addition to its antimicrobial and anticancer properties, this compound demonstrates antioxidative activity. It was evaluated using DPPH radical scavenging assays, which measure the ability to neutralize free radicals.

Table 3: Antioxidative Activity Assessment

| Concentration (μM) | % Inhibition |

|---|---|

| 10 | 30% |

| 50 | 55% |

| 100 | 75% |

These findings indicate that the compound effectively scavenges free radicals, contributing to its potential therapeutic applications.

Case Studies

Several studies have explored the biological activity of derivatives of methoxy-substituted benzaldehydes, emphasizing the importance of substituent positioning on biological efficacy. For instance, a recent study highlighted that compounds with multiple methoxy groups exhibited enhanced antiproliferative effects compared to their mono-substituted counterparts .

Q & A

Q. What are the standard synthetic routes for preparing 2-Difluoromethoxy-6-methoxybenzaldehyde?

Methodological Answer: The synthesis typically involves functionalization of a benzaldehyde precursor. A plausible route includes:

Starting Material : Begin with 2-hydroxy-6-methoxybenzaldehyde (structurally related to compounds in and ), which provides the core benzene ring with methoxy and aldehyde groups.

Difluoromethoxy Introduction : React the hydroxyl group at the 2-position with a fluorinating agent (e.g., DAST or Deoxo-Fluor) to substitute the hydroxyl with a difluoromethoxy group.

Purification : Use column chromatography or recrystallization to isolate the product.

Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid over-fluorination byproducts. Evidence from analogous fluorinated benzaldehydes (e.g., 2-chloro-6-fluorobenzaldehyde in ) suggests that reaction temperature (0–5°C) and anhydrous conditions are critical for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques is required:

- NMR Spectroscopy :

- ¹H NMR : Identify methoxy (δ ~3.8–4.0 ppm) and aldehyde protons (δ ~9.8–10.2 ppm).

- ¹⁹F NMR : Confirm the presence of difluoromethoxy groups (δ ~-80 to -90 ppm, split due to coupling).

- FT-IR : Detect aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹).

- Mass Spectrometry (MS) : Use HRMS (High-Resolution MS) to verify molecular ion peaks (e.g., [M+H]⁺).

Validation : Cross-reference data with structurally similar compounds, such as 2-fluoro-6-methoxybenzenesulfonamide () or 3,6-dimethoxy-2-phenylmethoxybenzaldehyde (), which provide benchmarks for spectral interpretation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Methodological Answer: Optimization strategies include:

- Temperature Control : Maintain low temperatures (-10°C to 0°C) during fluorination to suppress side reactions (e.g., hydrolysis of intermediates), as demonstrated in fluorinated boronic acid syntheses () .

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic substitution efficiency.

- Solvent Selection : Use polar aprotic solvents (e.g., DCM or THF) to stabilize intermediates.

Data-Driven Approach : Design a factorial experiment varying temperature, solvent, and catalyst. Analyze yield via HPLC and compare with benchmarks from fluorinated benzaldehyde derivatives () .

Q. What strategies are recommended for resolving contradictions in reported biological activity data of this compound derivatives?

Methodological Answer: Address discrepancies through:

- Purity Verification : Confirm compound purity (>95%) via HPLC and elemental analysis. Impurities (e.g., residual fluorination agents) may skew bioactivity results.

- Assay Standardization : Replicate assays under controlled conditions (e.g., pH, cell line viability) to isolate variables. For example, EFSA’s flavouring assessment protocols () emphasize rigorous batch-to-batch consistency .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values). Evidence from benzo[d]imidazole derivatives () highlights how structural analogs exhibit varying activities depending on substituent positioning .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing difluoromethoxy group deactivates the benzene ring, directing electrophilic attacks to the para position relative to the aldehyde.

- Computational Modeling : Perform DFT calculations to map electron density (e.g., using Gaussian software). Compare with boronic acid derivatives (), where fluorine substituents alter reaction kinetics in Suzuki-Miyaura couplings .

- Experimental Validation : Conduct kinetic studies under Pd-catalyzed conditions. Monitor regioselectivity via ¹³C NMR or X-ray crystallography.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.